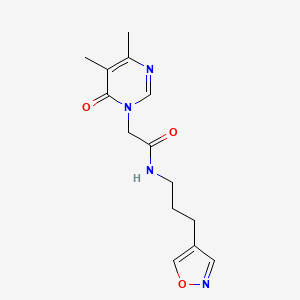

![molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0](/img/structure/B3000477.png)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

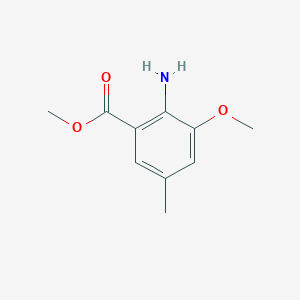

“2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . Another synthesis method involves the reaction of benzotriazole with chloroacetonitrile, followed by reaction with sodium azide .Molecular Structure Analysis

The molecular structure of “2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol” can be elucidated through various spectroscopic techniques. The InChI code for this compound is 1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 .Scientific Research Applications

Antimicrobial Activity

A series of compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol have been synthesized and evaluated for their antimicrobial activity . These compounds have shown significant antibacterial activity and moderate antifungal activity . The compounds were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase proteins .

Organic Field-Effect Transistors

Compounds based on a 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol core have been characterized and tested in organic field-effect transistors (OFETs) . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Drug Discovery

Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery . Compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol could potentially be used in the development of new drugs .

Organic Synthesis

1,2,3-triazoles, including those based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, are widely used in synthetic organic chemistry . They can act as building blocks in the synthesis of more complex organic compounds .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Compounds based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol could potentially be used in the synthesis of new polymers .

Supramolecular Chemistry

1,2,3-triazoles, including those based on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, have applications in supramolecular chemistry . They can be used in the construction of supramolecular architectures .

Mechanism of Action

Target of Action

The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).

Mode of Action

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity

Biochemical Pathways

The interaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol can potentially disrupt these processes .

Result of Action

The molecular and cellular effects of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.

properties

IUPAC Name |

2-(benzotriazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLYJLYNSWYFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)

![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)